

# Inter-laboratory comparison of analytical methods for Furosemide quantification.

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## Compound of Interest

Compound Name: 4-Chloro-2-hydroxy-5-sulfamoylbenzoic acid

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## A Comparative Guide to Analytical Methods for Furosemide Quantification

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the quantification of Furosemide, a potent loop diuretic widely used in clinical practice. The performance of Titrimetry, Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are evaluated based on experimental data from various studies. This document aims to assist researchers and analytical scientists in selecting the most appropriate method for their specific application, whether for quality control of pharmaceutical formulations or for pharmacokinetic studies in biological matrices.

## Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of the different analytical methods for Furosemide quantification.

Parameter	Titrimetry	UV-Vis Spectrophotometry	High-Performance Liquid Chromatography (HPLC)	Liquid Chromatography-Mass Spectrometry (LC-MS)
Linearity Range	Not Applicable	1 - 10 µg/mL[1], 1 - 6 µg/mL[2], 5 - 25 µg/mL[3], 8x10 <sup>-3</sup> - 1.2x10 <sup>-2</sup> mg/mL[4]	0.5 - 50 µg/mL[5], 10 - 120 µg/mL[6][7]	0.025 - 100 ng/mL, 0.100 - 50.0 µg/mL (in urine)[8], 0.50 - 2500 ng/mL (in plasma)[9], 2.5 - 1250 ng/mL (in whole blood)[10]
Accuracy (% Recovery)	Not Reported	100 ± 1.0%[1], > 90%[11], 99.24% to 99.83%[2], 99.14±0.16 % to 99.92 ±0.54 % [4]	100.14% to 101.01%[6][7]	94.5 – 106% (intra-day)[8], 99.2 – 102% (inter-day)[8]
Precision (% RSD)	Not Reported	< 1.4%[1], 0.123% (repeatability)[12]	< 1% (method repeatability), < 0.2% (injection repeatability)[5], < 2%[6][7]	1.86 – 10.2% (intra-day), 3.38 – 7.41% (inter-day)[8], < 12%, < 15%[9]
Limit of Detection (LOD)	Not Reported	0.14 µg/mL[2]	80 ng/mL[5]	Not explicitly stated, but LLOQ is very low
Limit of Quantification (LOQ)	Not Reported	0.43 µg/mL[2]	320 ng/mL[5]	100 pg/mL (in plasma), 0.100 µg/mL (in urine) [8], 2.5 ng/mL (in whole blood)[10]

## Experimental Protocols

## Titrimetric Method

This method is a classical analytical technique based on the acidic nature of the Furosemide molecule, allowing for its titration with a strong base.

Principle: Furosemide is a weak acid and can be assayed by an aqueous acid-base titration with a strong alkali like sodium hydroxide.<sup>[13]</sup> The use of a protophilic solvent such as dimethylformamide enhances the acidity of Furosemide, facilitating its titration.<sup>[13]</sup>

Apparatus:

- Burette
- Pipette
- Conical flask
- Analytical balance

Reagents:

- Furosemide sample
- Dimethylformamide<sup>[13]</sup><sup>[14]</sup>
- 0.1 M Sodium Hydroxide (NaOH) solution, standardized<sup>[13]</sup><sup>[14]</sup>
- Bromothymol blue indicator solution<sup>[14]</sup><sup>[15]</sup>

Procedure:

- Accurately weigh about 0.5 g of the Furosemide sample.<sup>[14]</sup>
- Dissolve the sample in 40 mL of dimethylformamide.<sup>[13]</sup><sup>[14]</sup>
- Add a few drops of bromothymol blue indicator to the solution.
- Titrate the solution with standardized 0.1 M NaOH until the color changes from yellow to blue.<sup>[14]</sup><sup>[15]</sup>

- Perform a blank titration using the same quantity of solvent and indicator, and make necessary corrections.[\[14\]](#)
- The percentage purity of Furosemide in the sample is calculated using the titration results.

## UV-Visible Spectrophotometry

This method is based on the principle that Furosemide absorbs ultraviolet radiation at a specific wavelength.

Principle: Furosemide exhibits maximum absorbance at a specific wavelength in the UV region, which is proportional to its concentration. The quantification is based on Beer-Lambert's law.  
[\[12\]](#)

Apparatus:

- UV-Vis Spectrophotometer (double beam)[\[1\]](#)
- Quartz cuvettes (1.0 cm)[\[1\]](#)
- Volumetric flasks
- Pipettes
- Analytical balance

Reagents:

- Furosemide reference standard
- 0.1 N Sodium Hydroxide (NaOH) solution[\[1\]](#)[\[2\]](#) or water[\[11\]](#) as a solvent.

Procedure:

- Preparation of Standard Stock Solution: Accurately weigh and dissolve a specific amount of Furosemide reference standard in the chosen solvent (e.g., 0.1 N NaOH) to obtain a stock solution of known concentration (e.g., 500 ppm).[\[1\]](#)

- **Determination of Absorption Maximum ( $\lambda_{\text{max}}$ ):** Scan a diluted standard solution of Furosemide (e.g., 8  $\mu\text{g/mL}$ ) in the UV range of 200-400 nm to determine the wavelength of maximum absorbance. The reported  $\lambda_{\text{max}}$  for Furosemide is around 228 nm[1], 229 nm[2], 271 nm[13], 276 nm[11], or 277 nm[3][12] depending on the solvent used.
- **Preparation of Calibration Curve:** Prepare a series of dilutions from the stock solution to obtain standard solutions of different concentrations (e.g., 1-10  $\mu\text{g/mL}$ ). [1] Measure the absorbance of each standard solution at the determined  $\lambda_{\text{max}}$  using the solvent as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.
- **Sample Analysis:** Prepare a solution of the Furosemide sample with a concentration falling within the range of the calibration curve. Measure the absorbance of the sample solution at the  $\lambda_{\text{max}}$ . The concentration of Furosemide in the sample can be determined from the calibration curve. [1]

## High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for the separation and quantification of Furosemide.

**Principle:** The method separates Furosemide from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated Furosemide is then detected and quantified by a UV detector.

**Apparatus:**

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., Waters Spherisorb ODS2 C18, 250x4.6 mm, 5  $\mu\text{m}$ ) [5]
- Syringe filters
- Autosampler
- Data acquisition and processing software

**Reagents:**

- Furosemide reference standard
- Acetonitrile (HPLC grade)[6][16]
- Methanol (HPLC grade)[5]
- Potassium dihydrogen phosphate (KH<sub>2</sub>PO<sub>4</sub>) or other buffer salts[5]
- Glacial acetic acid[6]
- Water (HPLC grade)

#### Procedure (Example):

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a buffer solution (e.g., 0.01M KH<sub>2</sub>PO<sub>4</sub>, pH 5.5) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 70:30 v/v).[5] Another example is a mixture of 1% glacial acetic acid and acetonitrile (50:50 v/v).[6][7] Degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of Furosemide reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[5] Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.5 to 50 µg/mL).[5]
- Sample Preparation: For tablets, an appropriate amount of powdered tablets is extracted with a suitable solvent (e.g., 0.1N sodium hydroxide), centrifuged, and the supernatant is diluted with the mobile phase.[16]
- Chromatographic Conditions: Set the HPLC system with the following parameters (example):
  - Column: Waters Spherisorb ODS2 C18 (250x4.6 mm, 5 µm)[5]
  - Mobile Phase: 0.01M KH<sub>2</sub>PO<sub>4</sub> (pH 5.5) and methanol (70:30 v/v)[5]
  - Flow Rate: 1.0 mL/min[5][6]
  - Detection Wavelength: 235 nm[5] or 272 nm[6]

- Injection Volume: 25  $\mu$ L[16]
- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Furosemide is recorded (e.g., around 7.0 min).[5] The concentration of Furosemide in the sample is determined by comparing its peak area with the peak areas of the standard solutions.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique, particularly suitable for the quantification of Furosemide in complex biological matrices at very low concentrations.

**Principle:** This method combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. After separation on the HPLC column, the analyte is ionized, and the mass spectrometer detects and quantifies the specific ions of Furosemide.

**Apparatus:**

- UHPLC or HPLC system
- Tandem mass spectrometer (e.g., Xevo TQ Absolute)
- Solid-phase extraction (SPE) cartridges for sample preparation[8]
- Centrifuge
- Data acquisition and processing software

**Reagents:**

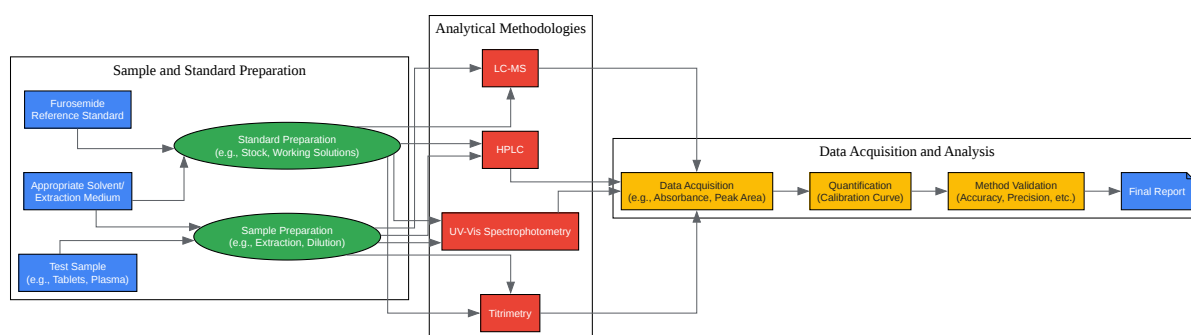
- Furosemide reference standard
- Furosemide-d5 (internal standard)[8]
- Acetonitrile (LC-MS grade)
- Formic acid or ammonium acetate for mobile phase modification[8]
- Water (LC-MS grade)

Procedure (Example for biological samples):

- Sample Preparation (Protein Precipitation or SPE): For plasma samples, protein precipitation can be performed by adding acetonitrile. For urine samples, solid-phase extraction (SPE) is often used for sample clean-up and concentration.[\[8\]](#)
- Standard and QC Sample Preparation: Spike known amounts of Furosemide and the internal standard into the blank biological matrix (e.g., plasma or urine) to prepare calibration curve standards and quality control (QC) samples.
- LC-MS Conditions (Example):
  - LC System: ACQUITY Premier UPLC System
  - Mass Spectrometer: Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer
  - Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.
  - Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Furosemide and its internal standard.[\[8\]](#)
- Analysis: Inject the prepared samples into the LC-MS system. The peak area ratio of Furosemide to the internal standard is used to construct a calibration curve and quantify the Furosemide concentration in the unknown samples.

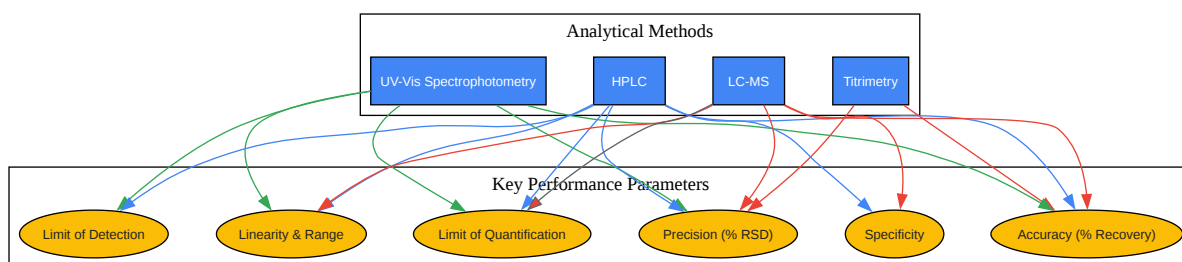
## Mandatory Visualization





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Caption: General workflow for inter-laboratory comparison of Furosemide quantification methods.



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Caption: Relationship between analytical methods and their key performance parameters.

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